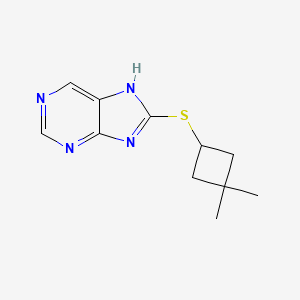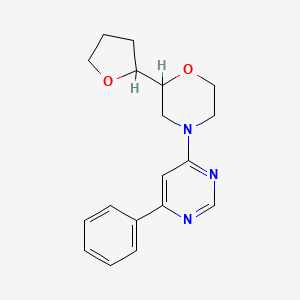
4-(1-Cyclopropyltriazol-4-yl)-2-(6-pyrrolidin-1-ylpyridin-3-yl)-1,3-thiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(1-Cyclopropyltriazol-4-yl)-2-(6-pyrrolidin-1-ylpyridin-3-yl)-1,3-thiazole, also known as CCT251545, is a small molecule inhibitor that has shown promise in scientific research for its potential therapeutic applications.
作用機序
4-(1-Cyclopropyltriazol-4-yl)-2-(6-pyrrolidin-1-ylpyridin-3-yl)-1,3-thiazole inhibits the activity of CK2 by binding to the ATP-binding site of the kinase. This prevents the kinase from phosphorylating its substrates, which are involved in various cellular processes. Inhibition of CK2 activity leads to the inhibition of cell proliferation and the induction of apoptosis in cancer cells. 4-(1-Cyclopropyltriazol-4-yl)-2-(6-pyrrolidin-1-ylpyridin-3-yl)-1,3-thiazole has also been found to inhibit the growth of Plasmodium falciparum by inhibiting the activity of the parasite's protein kinase PfCK2.
Biochemical and Physiological Effects
4-(1-Cyclopropyltriazol-4-yl)-2-(6-pyrrolidin-1-ylpyridin-3-yl)-1,3-thiazole has been found to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells by activating the caspase pathway. Additionally, it has been found to inhibit the migration and invasion of cancer cells. 4-(1-Cyclopropyltriazol-4-yl)-2-(6-pyrrolidin-1-ylpyridin-3-yl)-1,3-thiazole has also been found to inhibit the growth of Plasmodium falciparum by disrupting the parasite's cell cycle.
実験室実験の利点と制限
One advantage of using 4-(1-Cyclopropyltriazol-4-yl)-2-(6-pyrrolidin-1-ylpyridin-3-yl)-1,3-thiazole in lab experiments is its specificity for CK2 inhibition. This allows researchers to study the effects of CK2 inhibition on various cellular processes without the interference of other kinases. Additionally, 4-(1-Cyclopropyltriazol-4-yl)-2-(6-pyrrolidin-1-ylpyridin-3-yl)-1,3-thiazole has been found to have low toxicity in vivo, making it a potential candidate for further preclinical studies. One limitation of using 4-(1-Cyclopropyltriazol-4-yl)-2-(6-pyrrolidin-1-ylpyridin-3-yl)-1,3-thiazole in lab experiments is its relatively low potency compared to other CK2 inhibitors. This may limit its effectiveness in certain experimental settings.
将来の方向性
There are several potential future directions for the use of 4-(1-Cyclopropyltriazol-4-yl)-2-(6-pyrrolidin-1-ylpyridin-3-yl)-1,3-thiazole in scientific research. One area of interest is the development of 4-(1-Cyclopropyltriazol-4-yl)-2-(6-pyrrolidin-1-ylpyridin-3-yl)-1,3-thiazole as a potential therapeutic agent for cancer and other diseases. Preclinical studies have shown promising results, and further studies are needed to evaluate its safety and efficacy in humans. Another area of interest is the use of 4-(1-Cyclopropyltriazol-4-yl)-2-(6-pyrrolidin-1-ylpyridin-3-yl)-1,3-thiazole as a tool for studying the role of CK2 in various cellular processes. Further studies are needed to elucidate the specific mechanisms by which 4-(1-Cyclopropyltriazol-4-yl)-2-(6-pyrrolidin-1-ylpyridin-3-yl)-1,3-thiazole inhibits CK2 activity and its effects on various cellular processes.
合成法
The synthesis of 4-(1-Cyclopropyltriazol-4-yl)-2-(6-pyrrolidin-1-ylpyridin-3-yl)-1,3-thiazole involves the reaction of 6-pyrrolidin-1-ylpyridin-3-amine with 1-cyclopropyl-1H-1,2,3-triazol-4-amine in the presence of copper sulfate and sodium ascorbate. This reaction leads to the formation of 6-(1-cyclopropyl-1H-1,2,3-triazol-4-yl)pyridin-3-amine. The subsequent reaction of this intermediate with 2-bromo-4-(4-methylmorpholin-4-yl)thiazole in the presence of potassium carbonate leads to the formation of 4-(1-Cyclopropyltriazol-4-yl)-2-(6-pyrrolidin-1-ylpyridin-3-yl)-1,3-thiazole.
科学的研究の応用
4-(1-Cyclopropyltriazol-4-yl)-2-(6-pyrrolidin-1-ylpyridin-3-yl)-1,3-thiazole has shown potential therapeutic applications in various scientific research studies. It has been found to inhibit the growth of cancer cells in vitro and in vivo. Additionally, it has been shown to inhibit the activity of the protein kinase CK2, which is involved in various cellular processes, including cell proliferation, apoptosis, and DNA repair. 4-(1-Cyclopropyltriazol-4-yl)-2-(6-pyrrolidin-1-ylpyridin-3-yl)-1,3-thiazole has also been found to inhibit the growth of Plasmodium falciparum, the parasite responsible for malaria.
特性
IUPAC Name |
4-(1-cyclopropyltriazol-4-yl)-2-(6-pyrrolidin-1-ylpyridin-3-yl)-1,3-thiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N6S/c1-2-8-22(7-1)16-6-3-12(9-18-16)17-19-15(11-24-17)14-10-23(21-20-14)13-4-5-13/h3,6,9-11,13H,1-2,4-5,7-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOPJTIRQMFGSRZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC=C(C=C2)C3=NC(=CS3)C4=CN(N=N4)C5CC5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1-Cyclopropyltriazol-4-yl)-2-(6-pyrrolidin-1-ylpyridin-3-yl)-1,3-thiazole | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![ethyl N-[4-[[2-[hydroxy(phenyl)methyl]pyrrolidine-1-carbonyl]amino]phenyl]carbamate](/img/structure/B7436807.png)
![4-N-(5-phenyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)cyclohexane-1,4-diamine;2,2,2-trifluoroacetic acid](/img/structure/B7436815.png)
![N-[1-(1-ethyl-6-oxopiperidine-3-carbonyl)-3-methylpyrrolidin-3-yl]-2,2,2-trifluoroacetamide](/img/structure/B7436816.png)

![2-[2-(2,4-dimethylimidazol-1-yl)ethyl]-4H-1,4-benzothiazin-3-one](/img/structure/B7436842.png)

![sodium;4-[[1-(1H-benzimidazol-2-yl)-2-methylpropyl]amino]-2,2-diethyl-4-oxobutanoate](/img/structure/B7436853.png)
![6-[1-(3,4-dihydro-1H-isochromen-5-ylmethyl)pyrrolidin-3-yl]-1H-pyrimidine-2,4-dione](/img/structure/B7436869.png)
![4-[1-[(3R)-oxolan-3-yl]triazol-4-yl]-2-(2-phenylpropan-2-yl)-1,3-thiazole](/img/structure/B7436875.png)
![ethyl 5-[[(4,4-dimethylcyclohexanecarbonyl)amino]methyl]-1H-1,2,4-triazole-3-carboxylate](/img/structure/B7436896.png)
![4-[1-(1-Methylpyrazol-3-yl)triazol-4-yl]-2-(3,3,3-trifluoropropyl)-1,3-thiazole](/img/structure/B7436904.png)
![[3-Methyl-3-(trifluoromethyl)pyrrolidin-1-yl]-[6-(trifluoromethyl)pyridin-2-yl]methanone](/img/structure/B7436913.png)
![5-tert-butyl-N-[2-hydroxy-3-[4-(2-methoxyethyl)phenoxy]propyl]-1H-imidazole-4-carboxamide](/img/structure/B7436916.png)
![[5-[3-(4-methyl-1,3-thiazol-2-yl)pyrrolidine-1-carbonyl]-1H-imidazol-4-yl]-phenylmethanone](/img/structure/B7436918.png)